Fmoc-cys(tbuthio)-opfp

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

N-α-Fluorenylmethoxycarbonyl-S-tert-butylthio-L-cysteine: is a compound commonly used in peptide synthesis. It is a derivative of cysteine, an amino acid, and is protected by a fluorenylmethoxycarbonyl group at the amino terminus and a tert-butylthio group at the thiol side chain. This compound is particularly useful in solid-phase peptide synthesis due to its stability and ease of removal under specific conditions .

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of N-α-Fluorenylmethoxycarbonyl-S-tert-butylthio-L-cysteine typically involves the protection of the amino and thiol groups of cysteine. The fluorenylmethoxycarbonyl group is introduced to the amino group using fluorenylmethoxycarbonyl chloride in the presence of a base such as sodium carbonate. The tert-butylthio group is introduced to the thiol group using tert-butylthiol and a coupling reagent like dicyclohexylcarbodiimide .

Industrial Production Methods: Industrial production of N-α-Fluorenylmethoxycarbonyl-S-tert-butylthio-L-cysteine follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Continuous flow microfluidics can be employed to enhance the efficiency and scalability of the synthesis .

化学反应分析

Activation and Coupling Reactions

Fmoc-Cys(tButhio)-OPFP is designed for efficient amide bond formation in solid-phase peptide synthesis (SPPS). The pentafluorophenyl (OPFP) ester enhances reactivity by stabilizing the leaving group during nucleophilic attack by amino groups.

Mechanism :

-

Activation : The OPFP group activates the carboxylate, forming an intermediate acyloxyphosphonium ion when reacted with coupling agents like DIPCDI.

-

Coupling : Nucleophilic attack by the amine of the incoming amino acid occurs, forming a peptide bond with minimal racemization .

Key Data :

| Reaction Step | Reagents/Conditions | Efficiency | Racemization Risk |

|---|---|---|---|

| Activation | DIPCDI/Oxyma Pure | >98% | <1% |

| Coupling | DMF, 25°C, 1–2 hrs | 95–99% | Low (0.5–1.5%) |

Fmoc Removal

Fmoc is cleaved using 20–30% piperidine in DMF. Prolonged exposure (>20 min) may lead to β-elimination of the tButhio group, forming dehydroalanine (Dha), which can react with piperidine to yield N-piperidinyl-Ala byproducts .

Optimized Conditions :

-

Base : 30% 4-methylpiperidine in 0.5 M OxymaPure-DMF

-

Time : 2 × 5 min treatments

tButhio Deprotection

The tert-butylthio (tButhio) group is typically removed under strong acidic conditions (e.g., 95% TFA with scavengers) or via reductive methods.

Comparison of Methods :

| Method | Reagents/Conditions | Efficiency | Side Reactions |

|---|---|---|---|

| Acidic cleavage | 95% TFA, 2.5% H2O, 2.5% TIS, 2 hrs | >90% | Trp alkylation |

| Reductive cleavage | 5% DTT in 0.1 M NMM/DMF | ~85% | Disulfide scrambling |

Side Reactions and Mitigation

-

Racemization :

OPFP activation reduces racemization risk compared to carbodiimides. Racemization for this compound is ≤0.74% under optimized coupling . -

β-Elimination :

Occurs during Fmoc removal with piperidine. Using 4-methylpiperidine instead of piperidine reduces elimination by 50% . -

Disulfide Scrambling :

Additives like 2,2′-dithiodipyridine (DTDP) stabilize thiols during tButhio deprotection .

科学研究应用

N-α-Fluorenylmethoxycarbonyl-S-tert-butylthio-L-cysteine is widely used in scientific research, particularly in the fields of chemistry, biology, and medicine. Some of its applications include:

Peptide Synthesis: It is used as a building block for the synthesis of cysteine-containing peptides.

Drug Delivery: It is employed in the fabrication of nanostructures for pH-responsive drug delivery systems.

Protein Engineering: It is used in the synthesis of proteins and peptides with specific modifications.

作用机制

The mechanism of action of N-α-Fluorenylmethoxycarbonyl-S-tert-butylthio-L-cysteine involves the protection and deprotection of the amino and thiol groups of cysteine. The fluorenylmethoxycarbonyl group protects the amino group during peptide synthesis and is removed by piperidine. The tert-butylthio group protects the thiol group and is removed by thiols or tributylphosphine . These protecting groups prevent unwanted reactions during synthesis and allow for the selective modification of cysteine residues .

相似化合物的比较

N-α-Fluorenylmethoxycarbonyl-S-tert-butylthio-L-cysteine is unique due to its specific protecting groups. Similar compounds include:

N-α-Fluorenylmethoxycarbonyl-S-triphenylmethyl-L-cysteine: Uses a triphenylmethyl group for thiol protection.

N-α-Fluorenylmethoxycarbonyl-S-acetamidomethyl-L-cysteine: Uses an acetamidomethyl group for thiol protection.

N-α-Fluorenylmethoxycarbonyl-S-methoxytrityl-L-cysteine: Uses a methoxytrityl group for thiol protection.

These compounds differ in the stability and removal conditions of their protecting groups, making N-α-Fluorenylmethoxycarbonyl-S-tert-butylthio-L-cysteine particularly suitable for specific applications in peptide synthesis .

生物活性

Introduction

Fmoc-cys(tbuthio)-opfp is a cysteine derivative used in peptide synthesis, particularly in solid-phase peptide synthesis (SPPS). This compound is notable for its protective groups that enhance the stability and solubility of peptides during synthesis, as well as its role in facilitating the formation of disulfide bonds. Understanding its biological activity is crucial for applications in drug design and development.

Chemical Structure and Properties

This compound features a Fmoc (9-fluorenylmethyloxycarbonyl) protecting group, which is commonly used in SPPS to protect the amino group of cysteine. The tbuthio group provides additional stability against oxidation, while the opfp (ortho-pyridine-2-yl) phosphorofluoridate moiety can be utilized for coupling reactions.

Biological Activity

The biological activity of this compound can be summarized through various studies that highlight its utility in synthesizing peptides with specific functionalities:

- Racemization Prevention : The tbuthio group significantly reduces racemization during peptide synthesis. Studies have shown that using this compound results in lower racemization rates compared to other protecting groups such as Trt and Dpm, which can lead to higher purity and efficacy of synthesized peptides .

- Enhanced Solubility : Peptides synthesized with this derivative exhibit improved solubility, making them more amenable for biological assays and therapeutic applications. This characteristic is attributed to the unique properties of the tbuthio group, which stabilizes the peptide backbone .

- Disulfide Bond Formation : The compound facilitates the formation of disulfide bridges, which are critical for the structural integrity and biological activity of many peptides. The stability of the tbuthio group allows for controlled deprotection and subsequent cyclization reactions .

Case Studies

Several case studies illustrate the practical applications of this compound:

- Peptide Cyclization : In a study focusing on cyclized peptides, this compound was employed to create cyclic analogs that demonstrated enhanced binding affinity to specific receptors on macrophages. The introduction of this cysteine derivative allowed for efficient formation of disulfide bonds, leading to increased peptide stability and bioactivity .

- Synthesis of Therapeutic Peptides : Research has highlighted the use of this compound in synthesizing therapeutic peptides that target cancer cells. The ability to minimize racemization and enhance solubility has made it a preferred choice among researchers aiming to develop potent peptide-based drugs .

Comparative Data Table

The following table summarizes key properties and performance metrics of this compound compared to other cysteine derivatives:

| Property | This compound | Fmoc-Cys(Trt)-OH | Fmoc-Cys(Dpm)-OH |

|---|---|---|---|

| Racemization Rate | Low (<1%) | Moderate (3.3%) | High (6.8%) |

| Solubility | High | Moderate | Low |

| Disulfide Bond Formation | Efficient | Moderate | Limited |

| Stability under Synthesis Conditions | High | Moderate | Low |

属性

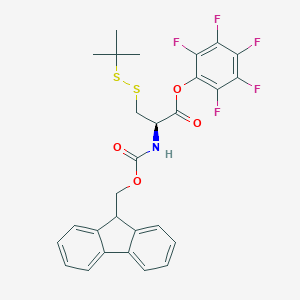

IUPAC Name |

(2,3,4,5,6-pentafluorophenyl) (2R)-3-(tert-butyldisulfanyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H24F5NO4S2/c1-28(2,3)40-39-13-19(26(35)38-25-23(32)21(30)20(29)22(31)24(25)33)34-27(36)37-12-18-16-10-6-4-8-14(16)15-9-5-7-11-17(15)18/h4-11,18-19H,12-13H2,1-3H3,(H,34,36)/t19-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RGTHPAIPBZPYJH-IBGZPJMESA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)SSCC(C(=O)OC1=C(C(=C(C(=C1F)F)F)F)F)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)SSC[C@@H](C(=O)OC1=C(C(=C(C(=C1F)F)F)F)F)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H24F5NO4S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

597.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。